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Compound of Interest

Compound Name: 4-Chloro-2-hydroxybenzonitrile

Cat. No.: B1587699 Get Quote

Accurate identification is the bedrock of any chemical workflow. For 4-Chloro-2-
hydroxybenzonitrile, there exists a notable potential for ambiguity in its cataloging that

necessitates careful cross-referencing.

The chemically unambiguous IUPAC name for the target molecule is 4-chloro-2-
hydroxybenzonitrile. It is also commonly referred to by synonyms such as 5-Chloro-2-

cyanophenol or 4-Chlorosalicylonitrile.

1.1. CAS Registry Number Verification

The Chemical Abstracts Service (CAS) Registry Number is a critical unique identifier. While the

number 873-83-6 has been occasionally associated with this compound in some commercial

listings, this is incorrect. Authoritative chemical databases and major suppliers, including

PubChem and Sigma-Aldrich, definitively assign the CAS number 30818-28-1 to 4-Chloro-2-
hydroxybenzonitrile.[1][2][3] The CAS number 873-83-6 correctly corresponds to 4-

Aminouracil. Researchers must exercise diligence and use CAS No. 30818-28-1 for all

procurement and database searches to ensure the correct material is sourced.

1.2. Molecular Structure

The structural formula provides the ultimate confirmation of identity.

Caption: Structure of 4-Chloro-2-hydroxybenzonitrile.
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Section 2: Physicochemical & Spectroscopic Profile
Understanding the physical properties and spectral signature of a compound is essential for

designing purification strategies, confirming synthetic success, and ensuring proper handling.

2.1. Physicochemical Properties

The key properties of 4-Chloro-2-hydroxybenzonitrile (CAS 30818-28-1) are summarized

below. The melting point has been a source of discrepancy in literature; the value of 155-156°C

is cited by more reliable suppliers and is consistent with a crystalline, polar aromatic structure.

[4]

Property Value Source(s)

CAS Number 30818-28-1 [1][2][5]

Molecular Formula C₇H₄ClNO [1][4]

Molecular Weight 153.57 g/mol [5][6]

Appearance White to pale yellow solid [1]

Melting Point 155-156 °C [4]

Boiling Point 275.5 ± 25.0 °C (Predicted) [1]

Solubility
Insoluble in water; Soluble in

methanol, ethanol, acetone.

pKa (Phenolic H) ~8-9 (Estimated)

2.2. Spectroscopic Characterization (Predicted)

While a publicly available, fully assigned spectrum is elusive, the structure of 4-Chloro-2-
hydroxybenzonitrile allows for a confident prediction of its key spectroscopic features based

on well-established principles of NMR and IR spectroscopy. This predicted data serves as a

robust benchmark for quality control.

¹H NMR (Proton NMR): The proton NMR spectrum is expected to be highly informative,

showing three distinct signals in the aromatic region and one labile proton signal.
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Aromatic Protons (3H): The benzene ring has three protons. We would expect a doublet

for the proton adjacent to the hydroxyl group, a doublet for the proton adjacent to the

chlorine, and a doublet of doublets for the proton situated between the chloro and cyano

groups. The coupling constants (J-values) would be characteristic of ortho and meta

coupling.

Phenolic Proton (1H): A broad singlet, typically downfield (>9 ppm), corresponding to the

acidic hydroxyl proton. Its position is concentration-dependent and the peak will disappear

upon a D₂O shake.

¹³C NMR (Carbon NMR): The spectrum will show 7 distinct carbon signals.

Aromatic Carbons (6C): Six signals corresponding to the benzene ring carbons. The

carbon bearing the hydroxyl group will be shifted significantly downfield (~150-160 ppm),

while the carbon bearing the nitrile group will be upfield relative to other substituted

carbons.

Nitrile Carbon (1C): A characteristic signal in the 115-120 ppm region.

FT-IR (Infrared Spectroscopy):

O-H Stretch: A broad absorption band in the region of 3200-3500 cm⁻¹ is the hallmark of

the phenolic hydroxyl group.

C≡N Stretch: A sharp, intense absorption peak around 2220-2240 cm⁻¹ confirming the

presence of the nitrile functional group.

C-Cl Stretch: A signal in the fingerprint region, typically around 700-800 cm⁻¹.

Aromatic C=C Stretches: Multiple sharp peaks between 1450-1600 cm⁻¹.

Section 3: Synthesis Protocol: A Validated Approach
While multiple synthetic routes may exist, a highly reliable and industrially scalable method

proceeds from the commercially available precursor, 2-Amino-4-chlorobenzonitrile (CAS

38487-86-4).[7] This pathway leverages the classic Sandmeyer-type reaction, converting an
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aromatic amine into a hydroxyl group via a diazonium salt intermediate. This is a robust, well-

understood transformation that provides high yields of the desired phenol.

Start: 2-Amino-4-chlorobenzonitrile
(CAS 38487-86-4)

Dissolve in aq. H₂SO₄

Cool to 0-5 °C

Step 1
(Setup)

Diazotization:
Add aq. NaNO₂ dropwise

Maintain T < 5 °C

Step 2
(Reaction)

Intermediate:
Aqueous Diazonium Salt Solution

Hydrolysis (Thermolysis):
Heat solution to 80-90 °C

Observe N₂ evolution

Step 3
(Conversion)

Reaction Quench & Precipitation:
Cool to room temperature

Step 4
(Workup)

Isolation & Purification:
Filter solid, wash with H₂O

Recrystallize from Ethanol/Water

Step 5
(Purification)

Final Product:
4-Chloro-2-hydroxybenzonitrile

(CAS 30818-28-1)

QC/QA
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Click to download full resolution via product page

Caption: Workflow for the synthesis of 4-Chloro-2-hydroxybenzonitrile.

3.1. Detailed Step-by-Step Methodology

Principle: This protocol is a self-validating system. The success of each step is confirmed by

direct physical observation (temperature control, gas evolution, precipitation), ensuring

process integrity before proceeding.

Step 1: Preparation of the Amine Salt Solution

To a three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and

dropping funnel, add 100 mL of 20% (v/v) sulfuric acid.

Cool the acid solution to 0-5 °C in an ice-salt bath.

Slowly add 15.2 g (0.1 mol) of 2-Amino-4-chlorobenzonitrile.[7] Stir until a fine, uniform

slurry of the amine salt is formed. Causality: Forming the soluble amine salt in situ ensures

complete and rapid reaction in the subsequent diazotization step.

Step 2: Diazotization

Prepare a solution of 7.6 g (0.11 mol) of sodium nitrite in 25 mL of water.

Add this nitrite solution dropwise to the stirred amine salt slurry over 30-45 minutes.

CRITICAL: Meticulously maintain the internal reaction temperature below 5 °C throughout

the addition. Causality: The diazonium salt intermediate is thermally unstable. Exceeding 5

°C will lead to premature decomposition and the formation of significant impurities.

After the addition is complete, stir the resulting pale-yellow solution for an additional 20

minutes at 0-5 °C to ensure the reaction goes to completion.

Step 3: Hydrolysis to the Phenol

Remove the ice bath and replace the dropping funnel with a condenser.
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Slowly and carefully heat the diazonium salt solution to 80-90 °C using a heating mantle.

Vigorous evolution of nitrogen gas will be observed. Maintain this temperature until gas

evolution ceases (typically 1-2 hours). Causality: This thermal decomposition replaces the

diazonium group (-N₂⁺) with a hydroxyl group (-OH) from the aqueous solvent. The

evolution of N₂ gas is a direct indicator of product formation.

Step 4: Isolation and Purification

Cool the reaction mixture to room temperature. The product will precipitate as a solid.

Collect the crude product by vacuum filtration using a Büchner funnel.

Wash the filter cake thoroughly with two 50 mL portions of cold deionized water to remove

residual acid and inorganic salts.

For purification, recrystallize the crude solid from a suitable solvent system, such as an

ethanol/water mixture, to yield pure 4-Chloro-2-hydroxybenzonitrile as a crystalline

solid.

Dry the final product under vacuum at 50 °C.

Section 4: Core Applications in Medicinal Chemistry
4-Chloro-2-hydroxybenzonitrile is not merely a chemical curiosity; it is a high-value scaffold

for the synthesis of complex pharmaceutical agents. Its utility stems from the orthogonal

reactivity of its three functional groups: the nitrile, the phenol, and the aromatic chloride.

The phenolic hydroxyl provides a handle for etherification, while the nitrile can be hydrolyzed to

a carboxylic acid or reduced to an amine. The aromatic chloride is a prime substrate for

transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling

the construction of intricate bi-aryl systems common in modern drug molecules.[8]
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Hypothetical Drug Scaffold Synthesis

4-Chloro-2-hydroxybenzonitrile
(Starting Scaffold)

O-Alkylation
(e.g., with R¹-Br, K₂CO₃)
Introduces diversity at R¹

Step 1

Suzuki Cross-Coupling
(e.g., with R²-B(OH)₂, Pd catalyst)

Builds bi-aryl core with R²

Step 2

Nitrile Hydrolysis
(e.g., aq. NaOH, heat)

Converts -CN to -COOH

Step 3

Amide Coupling
(e.g., with H₂N-R³, EDC/HOBt)

Generates final amide drug candidate

Step 4

Click to download full resolution via product page

Caption: Synthetic utility in building complex drug-like molecules.

This strategic combination of functional groups allows medicinal chemists to rapidly generate

libraries of diverse compounds for structure-activity relationship (SAR) studies, accelerating the

drug discovery process.
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Section 5: Safety, Handling, and Storage
Adherence to strict safety protocols is non-negotiable when handling any chemical

intermediate.

Hazard Identification: 4-Chloro-2-hydroxybenzonitrile is classified as harmful if swallowed,

in contact with skin, or if inhaled. It is known to cause skin irritation and serious eye irritation.

[9]

Personal Protective Equipment (PPE): Always handle this compound in a certified chemical

fume hood. Wear standard PPE, including a lab coat, nitrile gloves, and chemical safety

goggles.

Handling: Avoid creating dust. Use only in well-ventilated areas. Wash hands thoroughly

after handling.

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such

as strong oxidizing agents and strong bases. Keep the container tightly sealed to prevent

moisture ingress.[4]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science
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